
Oleanolic acid methyl ester; Virgaureagenin B methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Methyl oleanolate can be synthesized through the esterification of oleanolic acid. The process typically involves the reaction of oleanolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction yields methyl oleanolate as the primary product.
Industrial Production Methods: Industrial production of methyl oleanolate follows similar principles but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its esterification with methanol. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Methyl oleanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: It exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
作用機序
The mechanism of action of methyl oleanolate involves its interaction with various molecular targets and pathways. It exerts its effects through:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Antioxidant Mechanisms: Scavenging of free radicals and enhancement of antioxidant enzyme activities.
Anticancer Pathways: Induction of apoptosis and inhibition of cell proliferation in cancer cells
類似化合物との比較
Methyl oleanolate is compared with other similar compounds, such as:
Oleanolic Acid: The parent compound from which methyl oleanolate is derived. It shares similar biological activities but differs in its esterified form.
Maslinic Acid: Another pentacyclic triterpenoid with an additional hydroxyl group at the C-2 position. It exhibits similar bioactivities but with distinct pharmacokinetic properties.
Ursolic Acid: A structurally related triterpenoid with similar therapeutic potentials but differing in its hydroxylation pattern
特性
分子式 |
C31H50O3 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC名 |
methyl (4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21?,22?,23?,24?,28-,29+,30+,31-/m0/s1 |
InChIキー |
BTXWOKJOAGWCSN-WHWRWJLKSA-N |
異性体SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
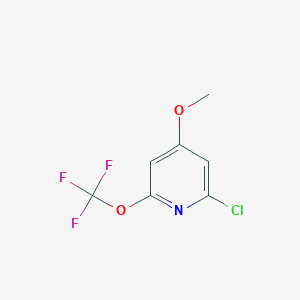
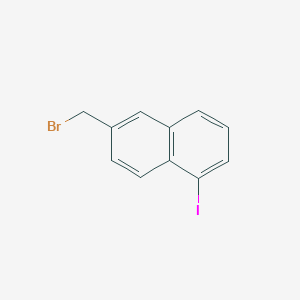
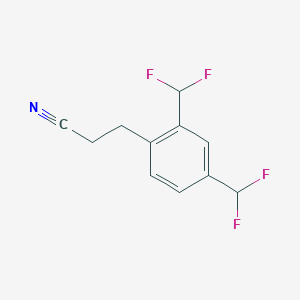

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
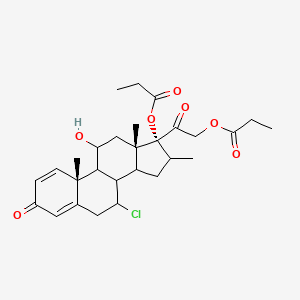
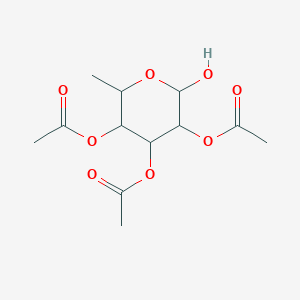
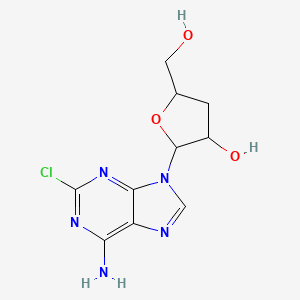

![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
